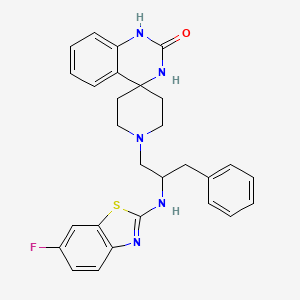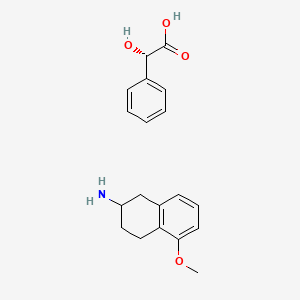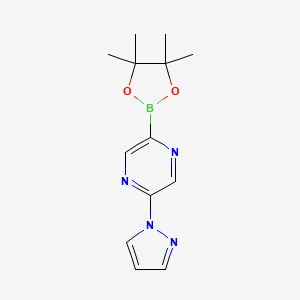
10,10'-Bis(2,4-difluorophenyl)-9,9'-bianthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10’-Bis(2,4-difluorophenyl)-9,9’-bianthracene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two anthracene units connected through a central bond, with each anthracene unit substituted by two fluorine atoms at the 2 and 4 positions on the phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Bis(2,4-difluorophenyl)-9,9’-bianthracene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene Units: The initial step involves the synthesis of the anthracene units, which can be achieved through Friedel-Crafts acylation followed by cyclization reactions.
Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms at the 2 and 4 positions of the phenyl rings. This can be accomplished using electrophilic fluorination reagents such as Selectfluor.
Coupling of Anthracene Units: The final step involves the coupling of the two anthracene units to form the bianthracene structure. This can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of 10,10’-Bis(2,4-difluorophenyl)-9,9’-bianthracene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
10,10’-Bis(2,4-difluorophenyl)-9,9’-bianthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
10,10’-Bis(2,4-difluorophenyl)-9,9’-bianthracene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe.
Industry: Utilized in the development of organic electronic materials and as a component in organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 10,10’-Bis(2,4-difluorophenyl)-9,9’-bianthracene involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can interact with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms on the phenyl rings enhance the compound’s stability and reactivity, making it a valuable tool in various applications.
Comparison with Similar Compounds
Similar Compounds
9,9’-Bianthracene: Lacks the fluorine substitutions, resulting in different chemical properties.
10,10’-Bis(2,4-dichlorophenyl)-9,9’-bianthracene: Similar structure but with chlorine atoms instead of fluorine.
10,10’-Bis(2,4-dibromophenyl)-9,9’-bianthracene: Contains bromine atoms, leading to different reactivity.
Uniqueness
10,10’-Bis(2,4-difluorophenyl)-9,9’-bianthracene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance the compound’s stability. This makes it particularly useful in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C40H22F4 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
9-(2,4-difluorophenyl)-10-[10-(2,4-difluorophenyl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C40H22F4/c41-23-17-19-33(35(43)21-23)37-25-9-1-5-13-29(25)39(30-14-6-2-10-26(30)37)40-31-15-7-3-11-27(31)38(28-12-4-8-16-32(28)40)34-20-18-24(42)22-36(34)44/h1-22H |
InChI Key |
OSEKGLKIFSVSQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C(C=C(C=C7)F)F)C8=C(C=C(C=C8)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,22'S,24'R)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene]-2'-one](/img/structure/B14123226.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14123229.png)

![3-[5-(2,4-Dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14123236.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B14123254.png)

![1-[3-(3-chlorophenoxy)propyl]piperazine](/img/structure/B14123279.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14123282.png)




